molecular formula C12H11NO4 B13542019 3-(4-Methoxy-3-methylphenyl)isoxazole-5-carboxylic acid

3-(4-Methoxy-3-methylphenyl)isoxazole-5-carboxylic acid

Katalognummer: B13542019
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: XIPIDNGSDDJODO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxy-3-methylphenyl)isoxazole-5-carboxylic acid is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxy-3-methylphenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve nucleophiles or electrophiles under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxy-3-methylphenyl)isoxazole-5-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(4-Methoxy-3-methylphenyl)isoxazole-5-carboxylic acid include other isoxazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C12H11NO4

Molekulargewicht

233.22 g/mol

IUPAC-Name

3-(4-methoxy-3-methylphenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-7-5-8(3-4-10(7)16-2)9-6-11(12(14)15)17-13-9/h3-6H,1-2H3,(H,14,15)

InChI-Schlüssel

XIPIDNGSDDJODO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C2=NOC(=C2)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.